molecular formula C10H12N2O3 B2624617 2-[2-(Methylamino)acetamido]benzoic acid CAS No. 900641-78-3

2-[2-(Methylamino)acetamido]benzoic acid

Cat. No.: B2624617
CAS No.: 900641-78-3
M. Wt: 208.217
InChI Key: HHGHJZGOXWJEGI-UHFFFAOYSA-N
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Description

2-[2-(Methylamino)acetamido]benzoic acid is an organic compound with the molecular formula C10H12N2O3 It is a derivative of benzoic acid and contains both amide and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methylamino)acetamido]benzoic acid typically involves the reaction of methylamine with 2-(acetylamino)benzoic acid. The process can be summarized as follows:

    Starting Materials: 2-(Acetylamino)benzoic acid and methylamine.

    Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature, usually around 50-60°C.

    Procedure: Methylamine is added dropwise to a solution of 2-(acetylamino)benzoic acid under stirring. The reaction mixture is then heated to the desired temperature and maintained for several hours to ensure complete reaction.

    Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and washing with cold water. The crude product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methylamino)acetamido]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of 2-[2-(methylamino)ethylamino]benzoic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or amide groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

2-[2-(Methylamino)acetamido]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[2-(Methylamino)acetamido]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylamino)benzoic acid: This compound is structurally similar but lacks the acetamido group.

    2-(Acetylamino)benzoic acid: This compound contains an acetyl group instead of a methylamino group.

    2-[2-(Methylamino)ethylamino]benzoic acid: This compound has an additional ethyl group in the amine moiety.

Uniqueness

2-[2-(Methylamino)acetamido]benzoic acid is unique due to the presence of both amide and amine functional groups, which confer distinct chemical reactivity and potential biological activity. Its dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-[[2-(methylamino)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-11-6-9(13)12-8-5-3-2-4-7(8)10(14)15/h2-5,11H,6H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGHJZGOXWJEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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